Dimethyl 2-({[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate
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Overview
Description
1,4-DIMETHYL 2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a dimethylphenyl group and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Dimethylphenyl Group:
Carbothioyl Group Addition: The carbothioyl group can be introduced via reactions with thiocarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the dimethylphenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-DIMETHYL 2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: This compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological pathways involving piperazine derivatives.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,4-DIMETHYLPIPERAZINE: A simpler piperazine derivative with similar structural features.
2,4-DIMETHYLPHENYL PIPERAZINE: Another piperazine derivative with a dimethylphenyl group.
Uniqueness
1,4-DIMETHYL 2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is unique due to the presence of both a carbothioyl group and a dimethylphenyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H27N3O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
dimethyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C23H27N3O4S/c1-15-5-6-16(2)20(13-15)25-9-11-26(12-10-25)23(31)24-19-14-17(21(27)29-3)7-8-18(19)22(28)30-4/h5-8,13-14H,9-12H2,1-4H3,(H,24,31) |
InChI Key |
DXFXFKJILILZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=S)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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